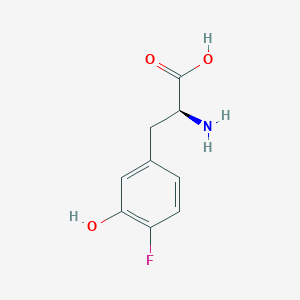
4-Fluoro-3-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Biology and Protein Engineering
Fluorinated Amino Acids in Protein Studies
Fluorinated amino acids like 4-FY are utilized to study protein structure and dynamics due to the unique properties imparted by fluorine. The incorporation of 4-FY into proteins can affect their stability and activity, providing insights into structure-function relationships. For instance, the substitution of tyrosine residues with 4-FY in proteins has been shown to enhance stability against proteolytic degradation without significantly altering the protein's overall structure .
Case Study: Enzyme Engineering
In a study involving the enzyme 1,2-catechol dioxygenase from Rhodococcus opacus, researchers replaced tyrosine residues with 4-FY to investigate its effects on enzymatic activity. The incorporation of 4-FY resulted in altered binding affinities for substrates, demonstrating how fluorination can be used to tune enzyme properties for industrial applications .
Biochemical Probes
Use in NMR Spectroscopy
4-FY is valuable in nuclear magnetic resonance (NMR) spectroscopy as a probe for studying protein folding and interactions. The presence of fluorine enhances the sensitivity of NMR signals, allowing for detailed analysis of protein conformations and dynamics. This has been particularly useful in understanding the solvent exposure of proteins, where 4-FY serves as a marker for local environments within the protein structure .
Case Study: Solvent Exposure Measurement
A study highlighted the use of 19F NMR with 4-FY to assess solvent exposure in proteins. This method provided insights into how different environments affect protein stability and function, showcasing the utility of fluorinated amino acids in biochemical research .
Radioligand Development for Imaging
Applications in Positron Emission Tomography (PET)
4-Fluoro-3-tyrosine has been explored as a radioligand for positron emission tomography (PET) imaging. Specifically, 4-[18F]fluoro-L-m-tyrosine (FMT) is used for imaging brain dopaminergic function. This application is crucial for studying neurological disorders and assessing the efficacy of treatments .
Case Study: Brain Imaging
Research utilizing 4-[18F]FMT demonstrated its effectiveness in evaluating dopaminergic activity in primates before and after neurotoxic treatment. The findings indicated that this radioligand could provide valuable insights into brain function and disease mechanisms, highlighting its potential in clinical diagnostics .
Pharmaceutical Applications
Intermediate in Drug Synthesis
This compound is also recognized as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for developing new therapeutic agents that require specific modifications to tyrosine residues. The ability to incorporate fluorine into drug candidates can enhance their pharmacokinetic profiles .
Summary Table of Applications
Propiedades
Número CAS |
122001-14-3 |
|---|---|
Fórmula molecular |
C9H10FNO3 |
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1 |
Clave InChI |
MJDXVMZMAJGVLY-ZETCQYMHSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)F |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)F |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)O)F |
Key on ui other cas no. |
122001-14-3 |
Sinónimos |
4-fluoro-3-tyrosine 4-fluoro-L-m-tyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















